Home > Products > Screening Compounds P56177 > Metoclopramide-d3
Metoclopramide-d3 - 1216522-89-2

Metoclopramide-d3

Catalog Number: EVT-389248
CAS Number: 1216522-89-2
Molecular Formula: C14H22ClN3O2
Molecular Weight: 302.81 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metoclopramide, a substituted benzamide derivative, is a well-established medication primarily known for its antiemetic and gastroprokinetic properties. It has been widely used in clinical settings for the treatment of various gastrointestinal disorders, including gastroparesis and gastroesophageal reflux, as well as for the management of nausea and vomiting associated with chemotherapy256. Despite its therapeutic benefits, the use of metoclopramide has been scrutinized due to potential adverse effects, particularly tardive dyskinesia when used long-term5.

Applications in Various Fields

Gastrointestinal Disorders

Metoclopramide has been extensively studied for its role in treating gastrointestinal disorders. It stimulates gastric contractile activity and accelerates stomach emptying, without significantly increasing gastric acid secretion1. This makes it particularly useful in conditions such as gastroparesis, where delayed gastric emptying is a primary concern56. Moreover, metoclopramide's ability to increase lower esophageal sphincter pressure and its prokinetic effects make it a valuable treatment option for severe gastroesophageal reflux6.

Anti-emetic in Chemotherapy

The drug's efficacy as an anti-emetic is well-documented, especially in the context of chemotherapy-induced nausea and vomiting. Metoclopramide's effect on the medullary chemoreceptor trigger zone is leveraged to prevent vomiting induced by potent antineoplastic drugs2. Its dual action on the chemoreceptor trigger zone and intestinal motility contributes to its powerful antiemetic properties6.

Neurological Implications

While metoclopramide is primarily used for gastrointestinal issues, its interaction with dopamine receptors has also been explored in neurological contexts. For instance, it has been used in Parkinson's disease to manage levodopa-induced nausea without exacerbating Parkinsonism or reducing levodopa-induced involuntary movements7. However, its potential to induce acute dystonic reactions and other extrapyramidal symptoms necessitates caution27.

Drug Development

The properties of metoclopramide have spurred further research and development of selective gut motility stimulants and 5-HT3 receptor antagonists8. This research has the potential to lead to new therapeutic agents with improved efficacy and safety profiles for the treatment of gastrointestinal and chemotherapeutic-induced emesis8.

Source and Classification

Metoclopramide-d3 is synthesized from metoclopramide, which itself is classified as a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist. This compound is categorized under antiemetics, which are drugs that help prevent nausea and vomiting. The specific chemical identifier for Metoclopramide-d3 is 1216522-89-2.

Synthesis Analysis

The synthesis of Metoclopramide-d3 involves the incorporation of deuterium atoms into the metoclopramide structure. Several methods can be employed for this purpose:

  1. Deuterated Reagents: Utilizing deuterated solvents or reagents during the synthesis process allows for the substitution of hydrogen atoms with deuterium atoms. A common approach involves using deuterated methanol in the presence of a catalyst to replace hydrogen in the methoxy group of metoclopramide.
  2. Reaction Conditions: The synthesis typically requires careful control of reaction conditions, such as temperature and time, to ensure high yield and purity. For example, using deuterated solvents like deuterated methanol can facilitate the incorporation of deuterium while minimizing costs.
  3. Industrial Scale Production: On an industrial scale, similar principles are applied but with optimized conditions for larger production volumes. This includes using specific catalysts and monitoring reaction parameters closely to maximize deuterium incorporation.
Molecular Structure Analysis

Metoclopramide-d3 retains the core structure of metoclopramide but features three deuterium atoms replacing hydrogen atoms in its molecular framework. The molecular formula for Metoclopramide-d3 is C14H15D3N2O2S.

Structural Characteristics

  • Molecular Weight: The molecular weight of Metoclopramide-d3 is slightly higher than that of non-deuterated metoclopramide due to the presence of heavier deuterium atoms.
  • Functional Groups: The compound contains various functional groups, including an amine group, a sulfonamide group, and an aromatic ring system that contribute to its pharmacological activity.
  • Conformational Flexibility: The presence of deuterium may influence the compound's conformational flexibility, potentially affecting its interaction with biological targets .
Chemical Reactions Analysis

Metoclopramide-d3 participates in several chemical reactions similar to its non-deuterated counterpart:

  1. Oxidation: This compound can be oxidized to form N-oxide derivatives using common oxidizing agents such as hydrogen peroxide or peracids.
  2. Reduction: Reduction reactions can convert Metoclopramide-d3 into its amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution reactions can occur at the chloro and amino groups under basic conditions, allowing for further functionalization of the molecule.

Reaction Conditions

  • Oxidation: Typically performed under mild conditions to avoid degradation.
  • Reduction: Requires careful pH control to ensure effective conversion.
  • Substitution: Often involves heating or prolonged reaction times to achieve desired yields.
Mechanism of Action

Metoclopramide-d3 acts primarily through antagonism at dopamine D2 receptors and serotonin 5-HT3 receptors:

Target Receptors

  • Dopamine D2 Receptors: By blocking these receptors in the chemoreceptor trigger zone of the central nervous system, Metoclopramide-d3 prevents dopamine from inducing nausea.
  • Serotonin 5-HT3 Receptors: Antagonism at these receptors further contributes to its antiemetic effects by modulating serotonin signaling pathways.

Biochemical Pathways

The primary biochemical pathways involved include:

  • Dopaminergic Pathway: Inhibition leads to reduced signaling associated with nausea.
  • Serotonergic Pathway: Blocking serotonin receptors mitigates nausea signals transmitted through this pathway.

Pharmacokinetics

Metoclopramide-d3 exhibits rapid absorption from the gastrointestinal tract, similar to its non-deuterated form, allowing for quick onset of action in clinical settings.

Physical and Chemical Properties Analysis

Metoclopramide-d3 shares many physical and chemical properties with metoclopramide but has distinct characteristics due to the presence of deuterium:

  • Solubility: Generally soluble in polar solvents; solubility may vary slightly due to isotopic substitution.
  • Melting Point: Slightly altered melting point compared to non-deuterated metoclopramide due to changes in intermolecular interactions.
  • Spectroscopic Properties: Nuclear magnetic resonance (NMR) spectroscopy shows distinct shifts for hydrogen versus deuterium environments, aiding in structural elucidation.
Applications

Metoclopramide-d3 is primarily used in research settings:

  1. Pharmacokinetic Studies: Its unique isotopic labeling allows for detailed studies on metabolism and absorption without interference from endogenous compounds.
  2. Receptor Binding Studies: Useful in evaluating interactions with dopamine and serotonin receptors, providing insights into drug design and efficacy.
  3. Clinical Research: Investigating variations in response among populations, particularly those involving metabolic differences influenced by genetic factors.
  4. Tracer Studies in Imaging: Potential applications as a tracer in positron emission tomography (PET) studies due to its altered pharmacokinetics compared to non-deuterated forms .
Chemical Characterization of Metoclopramide-d3

Structural Analysis of Deuterated Benzamide Derivatives

Metoclopramide-d3 (C₁₄H₁₉D₃ClN₃O₂) is a deuterium-labeled analog of the antiemetic drug metoclopramide (C₁₄H₂₂ClN₃O₂). Its structure features three deuterium atoms replacing hydrogen atoms at the N,N-diethylamino group's terminal methyl positions. This modification yields a molecular weight of 302.82 g/mol, compared to 299.80 g/mol for unlabeled metoclopramide [1] [3]. The benzamide core remains intact, consisting of a 4-amino-5-chloro-2-methoxybenzamide moiety linked to the deuterated tertiary amine. The strategic deuteration at the ethyl groups minimizes steric perturbations while introducing isotopic tags for traceability in analytical assays [1] [6].

Table 1: Structural Comparison of Metoclopramide and Metoclopramide-d3

PropertyMetoclopramideMetoclopramide-d3
Molecular FormulaC₁₄H₂₂ClN₃O₂C₁₄H₁₉D₃ClN₃O₂
Molecular Weight (g/mol)299.80302.82
Deuteration SitesNoneDiethylamino group (-CD₂CD₃)
CAS Registry Number364-62-512598248 (PubChem CID)

Isotopic Labeling Techniques in Pharmaceutical Standards

Deuterated pharmaceutical standards like metoclopramide-d3 are synthesized via hydrogen-deuterium exchange under catalytic conditions or by using deuterated precursors like diethylamine-d₁₀. The primary objectives include:

  • Internal Standard Qualification: Ensuring >98% isotopic purity to prevent mass spectral overlap in quantitative assays [3] [6].
  • Metabolic Stability: Deuteration reduces hepatic clearance by cytochrome P450 enzymes (notably CYP2D6), prolonging half-life in pharmacokinetic studies [6].
  • Biosynthetic Compatibility: Incorporation via auxotrophic Escherichia coli strains (e.g., C43(DE3) enables selective isotopic labeling for nuclear magnetic resonance studies, though chemical synthesis remains prevalent for small molecules [2] [4].

Auxotrophic engineering involves deleting genes (ilvE, avtA) to block endogenous amino acid synthesis, ensuring efficient incorporation of deuterated analogs without isotopic scrambling [2].

Nuclear Magnetic Resonance and Mass Spectrometric Profiling of Deuterated Analogs

Nuclear Magnetic Resonance Profiling:¹³C and ²H nuclear magnetic resonance spectra of metoclopramide-d3 reveal distinct shifts for deuterated carbons. The -CD₂- and -CD₃ signals appear at ~40–50 ppm (¹³C) and 2.0–2.5 ppm (²H), respectively, absent in non-deuterated metoclopramide. Advanced spectral editing techniques (e.g., methyl-specific isotopic labeling) resolve weak interatomic interactions, enhancing structural analysis of drug-protein complexes [4] [8].

Mass Spectrometric Profiling:Electron ionization mass spectrometry shows characteristic fragmentation patterns:

  • Base peak at m/z 86 for metoclopramide (diethylamino fragment: C₄H₁₀N⁺)
  • Shifted base peak at m/z 89 for metoclopramide-d3 (C₄H₇D₃N⁺) [3]The 3-Da mass difference confirms deuteration at the ethyl groups. High-resolution mass spectrometry further distinguishes isotopic distributions, with M⁺ peaks at m/z 299.1401 (metoclopramide) and 302.1620 (metoclopramide-d3) [3] [6].

Table 2: Key Mass Spectral Fragments

Fragment Ionm/z (Metoclopramide)m/z (Metoclopramide-d3)Origin
[M]⁺299.14302.16Molecular ion
[C₄H₁₀N]⁺86.0989.12Diethylamino moiety
[C₇H₆ClNO]⁺170.01170.01Chlorinated benzamide core

Comparative Physicochemical Properties: Metoclopramide versus Metoclopramide-d3

Deuteration induces subtle but measurable changes in physicochemical properties:

  • Lipophilicity: Log P increases by 0.1–0.3 units due to deuterium's higher hydrophobicity, validated via reverse-phase chromatographic retention studies [7].
  • Acid-Base Behavior: Both compounds share pKa values (~9.2 for the tertiary amine), as deuterium does not alter electronic configuration. However, deuterium isotope effects marginally slow protonation kinetics [7].
  • Surface Interactions: Adsorption on silica reveals deuterium-dependent charge modulation. Below pH 7.0, metoclopramide-d3 generates more negative surface charges (–0.05 C/m²) than metoclopramide (–0.03 C/m²) at 16.9 mM concentrations, attributed to strengthened CH-π (or CD-π) interactions [7].
  • Thermal Stability: Differential scanning calorimetry shows identical melting points (147–149°C), confirming crystal structure preservation [5].

These properties underscore metoclopramide-d3's utility as an isotopic tracer without compromising the native molecule's chemical behavior.

Properties

CAS Number

1216522-89-2

Product Name

Metoclopramide-d3

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide

Molecular Formula

C14H22ClN3O2

Molecular Weight

302.81 g/mol

InChI

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3

InChI Key

TTWJBBZEZQICBI-HPRDVNIFSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl

Synonyms

4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(methoxy-d3)benzamide; 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-o-anisamide-d3; 2-(Methoxy-d3)-5-chloroprocainamide; Clopromate-d3; DEL 1267-d3; Draclamid-d3; Emperal-d3; Eucil-d3; Gastrese-d3; Gastrobid

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.